Picodralazine

Description

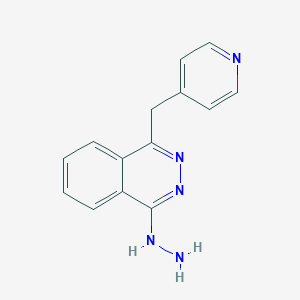

Structure

3D Structure

Properties

IUPAC Name |

[4-(pyridin-4-ylmethyl)phthalazin-1-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5/c15-17-14-12-4-2-1-3-11(12)13(18-19-14)9-10-5-7-16-8-6-10/h1-8H,9,15H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCASCYQNVLPVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NN)CC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048715 | |

| Record name | Picodralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17692-43-2 | |

| Record name | 1-Hydrazinyl-4-(4-pyridinylmethyl)phthalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picodralazine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picodralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Picodralazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICODRALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9D004V63I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Secondary Drying Desorption :the Final Stage Removes Residual, Non Frozen Water Molecules That Are Adsorbed to the Solid Matrix.argonautms.comthis is Achieved by Increasing the Shelf Temperature and Further Reducing the Chamber Pressure.argonautms.comthis Step is Crucial for Achieving the Target Low Residual Moisture Content, Which is Vital for the Long Term Stability of the Lyophilized Picodralazine Product.htdcorp.com

A "Quality by Design" approach is increasingly favored over a traditional trial-and-error method for cycle development. simtra.com This involves using analytical tools to characterize the thermal properties of the Picodralazine formulation and systematically designing a robust cycle that is both as short as possible and ensures a stable, high-quality final product. simtra.com

Investigation of Excipient Effects on Lyophilized Product Performance

Following a comprehensive review of publicly available scientific literature and research databases, no specific studies or detailed research findings on the lyophilization of this compound or the investigation of excipient effects on its lyophilized product performance were identified. The search for scholarly articles and data pertaining to the formulation and freeze-drying of this particular compound did not yield any results.

The development of a lyophilized (freeze-dried) formulation for any active pharmaceutical ingredient (API) is a complex process that involves careful selection of excipients to ensure the stability, elegance, and proper performance of the final product. biopharminternational.com Excipients play a critical role in the lyophilization process, from providing structure to the dried cake to protecting the API from the stresses of freezing and drying. biopharminternational.comnih.gov

In a typical investigation of excipient effects on a lyophilized product, researchers would evaluate a range of formulation components, including:

Bulking Agents: These agents, such as mannitol (B672) or glycine, are used to form an elegant cake structure, which is particularly important for low-dose APIs. researchgate.net They provide the necessary bulk to prevent the product from being blown out of the vial during the high-vacuum conditions of lyophilization.

Cryoprotectants and Lyoprotectants: Sugars like sucrose (B13894) and trehalose (B1683222) are commonly used to protect the API from degradation during the freezing (cryoprotection) and drying (lyoprotection) phases. biopharminternational.comnih.gov They can form an amorphous, glassy matrix that immobilizes the API and prevents denaturation.

Buffers: Buffering agents, such as citrate (B86180) or phosphate (B84403) buffers, are included to maintain the pH of the formulation within a range that ensures the stability of the API. pharmaexcipients.com The choice of buffer is critical as some can crystallize during freezing, leading to significant pH shifts that could degrade the drug. pharmaexcipients.com

Tonicity Modifiers: When the final product is intended for parenteral administration, tonicity agents like sodium chloride or dextrose are used to make the reconstituted solution isotonic with physiological fluids. pharmaexcipients.com

The performance of a lyophilized product is assessed through various analytical techniques that measure critical quality attributes. These attributes would typically be presented in data tables to compare the effects of different excipients and their concentrations.

Hypothetical Data Table on Lyophilized Product Performance:

Since no data exists for this compound, the following table is a hypothetical representation of how such data would be presented for a generic API. This illustrates the type of research findings that would be necessary to fulfill the original request.

| Formulation ID | Excipient(s) | Cake Appearance | Reconstitution Time (seconds) | Residual Moisture (%) |

| F1 | Mannitol | Elegant, porous | 15 | 1.2 |

| F2 | Sucrose | Slight shrinkage | 25 | 0.8 |

| F3 | Mannitol, Sucrose | Elegant, robust | 20 | 1.0 |

| F4 | Trehalose | Intact, slight cracking | 30 | 0.7 |

Detailed Research Findings (Hypothetical):

In a study on a hypothetical API, Formulation F1, containing mannitol, would likely exhibit a crystalline structure, providing a robust and elegant cake with rapid reconstitution. Formulation F2, with amorphous sucrose, might show some cosmetic defects like shrinkage but could offer superior stability for a sensitive biomolecule due to the absence of crystalline structures. The combination in F3 could leverage the structural benefits of mannitol and the stabilizing properties of sucrose. Formulation F4 with trehalose, another amorphous sugar, would be evaluated for its lyoprotective effects.

Further detailed analysis would involve stability studies at various temperatures and humidity conditions to assess the long-term performance of each formulation. paho.org Techniques such as Differential Scanning Calorimetry (DSC) would be used to determine the glass transition temperature (Tg) of the amorphous phase or the eutectic melting temperature (Te) of crystalline components, which are critical parameters for developing an optimized and robust lyophilization cycle. nih.govamericanpharmaceuticalreview.com

Without specific research on this compound, any discussion on the effects of excipients on its lyophilized product performance remains speculative. The scientific community has not published findings in this specific area.

Structure Activity Relationship Sar Studies for Picodralazine and Its Analogs

Rational Design Principles for Modifying Picodralazine Structure

The rational design of analogs based on the this compound scaffold is guided by established principles of medicinal chemistry aimed at optimizing the compound's therapeutic profile. These principles generally focus on modifying the molecule to enhance its interaction with the biological target, improve its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and reduce off-target effects.

For compounds within the pyridazine (B1198779) class, key areas for structural modification often include:

The Pyridazine Core: Alterations to the pyridazine ring itself, such as the introduction of substituents, can influence the electron distribution of the heterocyclic system, which may impact its binding affinity to the target receptor.

The Hydrazone Moiety: The hydrazone linkage is a critical functional group. Modifications here, such as substitution on the terminal nitrogen, can significantly affect the compound's polarity, hydrogen bonding capacity, and metabolic stability.

The design of analogs often involves a systematic approach where modifications are made to one part of the molecule at a time to clearly delineate the impact of each change.

Systematic Investigation of Structural Modifications and Their Pharmacological Impact

Systematic investigations into the structural modifications of pyridazine and related heterocyclic compounds have provided valuable insights into their pharmacological effects. Although specific data tables for this compound analogs are scarce, the following table illustrates the general impact of certain structural changes on the antihypertensive activity of related pyridazine derivatives, based on broader SAR studies in the field.

| Modification Site | Structural Change | Observed Impact on Antihypertensive Activity |

|---|---|---|

| Pyridazine Ring | Introduction of electron-donating groups | May enhance activity by increasing the basicity of the nitrogen atoms. |

| Pyridazine Ring | Introduction of electron-withdrawing groups | Can modulate the pKa and pharmacokinetic properties. |

| Hydrazone Linkage | Alkylation of the terminal nitrogen | Can alter steric hindrance and hydrogen bonding potential, often leading to decreased activity. |

| Hydrazone Linkage | Acylation of the terminal nitrogen | Generally reduces activity, suggesting the free hydrazone is important. |

| Pyridine (B92270) Ring | Change in the position of the nitrogen atom | Significantly affects the geometry and binding orientation. |

| Pyridine Ring | Substitution with small alkyl groups | Can influence lipophilicity and potentially enhance membrane permeability. |

This table is illustrative and based on general SAR principles for antihypertensive pyridazines, not on specific experimental data for this compound analogs.

Identification of Key Pharmacophores and Ligand-Receptor Interactions

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For antihypertensive agents in the hydrazinophthalazine class, like the related compound Dihydralazine, the key pharmacophoric features are believed to include:

A Hydrogen Bond Donor: The hydrazone moiety (-NH-N=) provides a crucial hydrogen bond donor feature.

A Hydrogen Bond Acceptor: The nitrogen atoms within the pyridazine ring act as hydrogen bond acceptors.

The pyridine ring in this compound likely serves as an additional interaction site, potentially enhancing selectivity or potency compared to simpler bicyclic analogs. The precise nature of the ligand-receptor interactions remains to be fully elucidated, but it is hypothesized that these key features are essential for the molecule to bind effectively to its target, which is presumed to be involved in the regulation of vascular smooth muscle tone.

Computational Approaches in SAR Elucidation

In the absence of extensive experimental data, computational methods can provide valuable insights into the SAR of this compound and its potential analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping are instrumental in modern drug design.

QSAR Studies: 3D-QSAR studies on related antihypertensive agents have been used to build predictive models. These models correlate the 3D properties of molecules (like steric and electrostatic fields) with their biological activity. Such a model for this compound analogs could help in predicting the activity of newly designed compounds before their synthesis.

Molecular Docking: If the three-dimensional structure of the biological target of this compound were known, molecular docking simulations could be employed to predict the binding mode and affinity of different analogs. This would allow for a more targeted approach to designing modifications that enhance binding.

Pharmacophore Modeling: Based on a set of active analogs, a pharmacophore model can be generated. This model represents the key chemical features required for activity and their spatial arrangement. Such a model for this compound could be used to screen virtual libraries of compounds to identify new potential leads with diverse chemical scaffolds.

Advanced Drug Delivery and Formulation Strategies for Picodralazine

Development of Novel Drug Delivery Systems

Novel drug delivery systems are advanced methods for administering pharmaceutical compounds to enhance their efficacy and safety. scribd.comozmosi.comgoogle.comgoogle.com These systems can overcome limitations of conventional dosage forms, such as poor solubility, low bioavailability, and lack of site-specific targeting. ozmosi.comgoogle.com

Polymeric Nanoparticle and Microparticle Formulations

Polymeric nanoparticles and microparticles are solid, colloidal particles made from biodegradable and biocompatible polymers. google.comgoogle.comgoogleapis.com These particles can encapsulate drugs, protecting them from degradation and controlling their release. googleapis.com The properties of these formulations, such as size and drug release kinetics, can be tailored by selecting different polymers and fabrication methods. google.comgoogleapis.com

Microemulsion and Nanoemulsion Systems

Microemulsions and nanoemulsions are dispersions of oil and water stabilized by surfactants, with droplet sizes in the nanometer range. nih.gov These systems are of interest for drug delivery due to their ability to enhance the solubility and bioavailability of poorly water-soluble drugs. nih.gov They can be formulated for various administration routes, including topical and oral delivery. nih.gov

There is no available research detailing the formulation of Picodralazine in microemulsion or nanoemulsion systems.

Strategies for Enhanced Bioavailability and Targeted Delivery

Enhancing bioavailability and achieving targeted delivery are key goals in modern drug formulation to maximize therapeutic effects while minimizing side effects.

Development of Targeted Ocular Delivery Systems

Targeted ocular delivery aims to increase a drug's concentration at its site of action within the eye, thereby improving efficacy and reducing systemic side effects. nih.gov This can involve various systems like implants, inserts, and nanocarriers that provide sustained drug release.

While patents mention this compound in a long list of bioactive agents that could be delivered to the eye for treating various conditions, there are no specific studies on the development or evaluation of a targeted ocular delivery system for this compound.

Overcoming Reticuloendothelial System (RES) Uptake through Surface Modification

The Reticuloendothelial System (RES), now more commonly associated with the Mononuclear Phagocyte System (MPS), is a network of phagocytic cells that plays a critical role in clearing foreign particles, including drug delivery nanocarriers, from the bloodstream. wikipedia.orgphysio-pedia.com The primary organs of the RES are the liver and spleen, where specialized macrophages and scavenger endothelial cells efficiently sequester particulate matter. wikipedia.orgnih.gov For intravenously administered drugs like this compound encapsulated in nanocarriers, rapid uptake by the RES can lead to reduced circulation half-life and diminished therapeutic efficacy at the target site.

A principal strategy to circumvent RES clearance is the surface modification of the drug carrier. The most established method involves "stealth" technology, primarily through the process of PEGylation—the grafting of polyethylene (B3416737) glycol (PEG) chains to the nanoparticle surface. nih.gov PEGylation creates a hydrophilic, neutral shield around the carrier, which reduces the adsorption of opsonin proteins from the blood. This opsonization process is what typically marks nanoparticles for recognition and engulfment by phagocytic cells of the RES. nih.gov By minimizing opsonization, PEG-coated carriers for this compound can achieve significantly prolonged circulation times, thereby increasing the probability of reaching their intended therapeutic target.

Research into advanced nanoparticle structures, such as liposome-polycation-DNA (LPD) nanoparticles, has shown that a stable, supported lipid bilayer can accommodate a high density of PEG on its surface. nih.gov This enhanced shielding provides superior evasion of the RES, leading to very low uptake in the liver and spleen and consequently higher accumulation in target tissues. nih.gov The development of such stable, highly PEGylated nanocarriers represents a promising avenue for enhancing the systemic delivery of this compound.

Biomaterials and Coating Technologies for Controlled Release

Design and Application of Drug-Eluting Coatings

Drug-eluting coatings are essential for localized and controlled drug delivery, most notably in applications like cardiovascular stents, but the principles are broadly applicable to various implantable medical devices. mdpi.comopenaccessjournals.com For a compound such as this compound, a drug-eluting coating would serve to release the active agent at a predetermined rate directly at the site of action, maximizing local efficacy while minimizing systemic exposure.

The design of an effective drug-eluting coating involves several critical components: the drug itself, a polymer matrix to act as a carrier, and the method of application. icrjournal.com The polymer must be biocompatible, preventing adverse inflammatory or thrombogenic responses. mdpi.com Polymers can be durable or, more advantageously, biodegradable, degrading over time into harmless byproducts after the drug has been fully released. icrjournal.com

The application process is a key manufacturing variable that influences the coating's performance. sono-tek.com Techniques such as dip-coating and ultrasonic spray-coating are commonly used. mdpi.comsono-tek.com A Quality by Design (QbD) approach, which involves systematically understanding the relationship between process parameters and final product attributes, can be applied to the coating process. sono-tek.com This methodology helps in creating a "design space" of optimal process parameters to ensure consistent coating thickness, morphology, and, consequently, predictable drug release kinetics for a this compound-eluting device. sono-tek.com

Investigation of Surface Topography for Modulating Biological Interactions

The physical surface of a biomaterial, specifically its topography at the micro- and nanoscale, is a powerful modulator of cellular behavior. numberanalytics.com Surface topography encompasses features like roughness, patterning, and the geometry of structures such as grooves or pillars. nih.gov These physical cues can profoundly influence cell adhesion, migration, proliferation, and differentiation, making surface topography a critical design parameter for medical devices intended to interact with biological tissues. numberanalytics.comrsc.org

For a delivery system or implant coated with this compound, engineering the surface topography could provide an additional layer of functional control. For instance, nanotopographical features can be designed to promote the adhesion and growth of desirable cell types, such as endothelial cells, while discouraging the proliferation of others. nih.gov Research has shown that cells respond to surface features by altering their internal cytoskeletal structure and forming focal adhesions, which in turn triggers specific signaling pathways. nih.gov

The interaction begins with the initial adsorption of proteins onto the material surface, a process that is itself influenced by topography. nih.gov The resulting protein layer then mediates the subsequent cellular response. By carefully designing the surface topography of a this compound-containing biomaterial, it is possible to guide tissue integration and healing, working in synergy with the pharmacological action of the released drug.

Modeling and Control of Release Kinetics

Understanding and predicting the rate at which a drug is released from its formulation is fundamental to the development of controlled-release dosage forms. Mathematical modeling provides a crucial tool for analyzing in vitro release data, allowing researchers to elucidate the underlying release mechanisms and optimize formulation design. ptfarm.plijprt.org Several kinetic models are used to describe the release of a drug like this compound from a delivery system.

The selection of the most appropriate model is typically based on the goodness-of-fit, often determined by comparing the coefficient of determination (R²) values from plots of the experimental data. slideshare.net Analyzing release data with these models helps to understand whether the release is driven by diffusion, polymer erosion, swelling, or a combination of these phenomena. rjpbcs.com

Table 1: Common Mathematical Models for Drug Release Kinetics

| Model Name | Equation | Description of Release Mechanism |

| Zero-Order | Q_t = Q_0 + K_0t | The drug release rate is independent of its concentration. rjpbcs.com |

| First-Order | log(Q_t) = log(Q_0) - K_1t / 2.303 | The drug release rate is directly proportional to the concentration of the drug remaining in the matrix. nih.gov |

| Higuchi | Q_t = K_H√t | Describes drug release as a diffusion process based on Fick's law, from a matrix system. ijprt.org |

| Korsmeyer-Peppas | M_t / M∞ = Kt^n | Describes drug release from a polymeric system when the mechanism is not well known or when more than one type of release phenomenon is involved. The exponent 'n' indicates the mechanism of release. ijprt.org |

| Hixson-Crowell | ∛(Q_0) - ∛(Q_t) = K_S t | Describes release from systems where there is a change in the surface area and diameter of the particles or tablet with time, typically related to erosion. ptfarm.pl |

Q_t is the amount of drug released at time t, Q_0 is the initial amount of drug, M_t / M_∞ is the fraction of drug released at time t, and K represents the release rate constant for each model.

Lyophilization Processes for Pharmaceutical Formulations

Optimization of Freeze-Drying Cycles for this compound Formulations

Lyophilization, or freeze-drying, is a critical process for preserving the stability of thermolabile or hydrolytically unstable pharmaceutical compounds like this compound, particularly in biologic or nanoparticle formulations. The process involves removing water from a frozen product through sublimation under vacuum. argonautms.com A complete lyophilization cycle consists of three main stages: freezing, primary drying, and secondary drying. htdcorp.comresearchgate.net Optimization of this cycle is essential to ensure product quality, stability, and process efficiency. simtra.com

Comparative Pharmacological and Mechanistic Research of Picodralazine

Comparative Analysis with Established Antihypertensive Agents

The therapeutic landscape for hypertension includes a wide array of drugs, each with a distinct mechanism of action. nih.gov A comparative analysis of Picodralazine with these established agents necessitates an examination of its vasodilatory and sympatholytic properties in the context of other drug classes.

Vasodilators are a cornerstone of antihypertensive therapy, and they achieve their effects through various mechanisms that lead to the relaxation of vascular smooth muscle. bhs.org.aumayoclinic.org this compound is understood to function as a vasodilator, and its profile can be compared to other classes of vasodilating agents.

Direct-acting vasodilators, such as the phthalazine (B143731) derivative Hydralazine, primarily affect the arterial side of the circulation. bhs.org.au This action reduces peripheral resistance and, consequently, blood pressure. The mechanism of action for Hydralazine is complex and not fully elucidated, but it is known to interfere with calcium transport in vascular smooth muscle, leading to relaxation. drugbank.com Given that this compound is also a phthalazine derivative, it is plausible that it shares a similar, if not identical, mechanism of direct arterial vasodilation. sci-hub.se

Other classes of vasodilators offer a useful contrast. Calcium channel blockers, for instance, inhibit the influx of extracellular calcium into vascular smooth muscle cells, a critical step in muscle contraction. This leads to vasodilation and a reduction in blood pressure. Angiotensin II receptor blockers (ARBs) and angiotensin-converting enzyme (ACE) inhibitors, on the other hand, produce vasodilation by interfering with the renin-angiotensin-aldosterone system, a key regulator of blood pressure.

Table 1: Comparative Mechanisms of Vasodilation

| Drug Class | Primary Mechanism of Action | Site of Action |

|---|---|---|

| Phthalazine Derivatives (e.g., Hydralazine, inferred for this compound) | Direct relaxation of vascular smooth muscle, likely involving modulation of intracellular calcium. drugbank.com | Primarily arterioles. bhs.org.au |

| Calcium Channel Blockers | Inhibition of calcium influx into vascular smooth muscle cells. | Arterioles. |

| ACE Inhibitors | Prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. | Systemic circulation. |

| Angiotensin II Receptor Blockers (ARBs) | Blocks the binding of angiotensin II to its receptors on vascular smooth muscle. | Systemic circulation. |

Sympatholytic agents lower blood pressure by opposing the effects of the sympathetic nervous system. cvphysiology.com While this compound's primary action is vasodilation, a comprehensive comparison involves examining any potential sympatholytic activity, especially in the context of reflex sympathetic activation, a common consequence of vasodilation.

Phthalazine derivatives like Hydralazine can cause a reflex tachycardia and increase in cardiac output due to the baroreceptor reflex being triggered by the drop in blood pressure. bhs.org.au This is a result of sympathetic stimulation. It is reasonable to infer that this compound would elicit a similar reflex sympathetic response.

In contrast, other classes of antihypertensive drugs have direct sympatholytic effects. Centrally acting alpha-2 adrenergic agonists, for example, reduce sympathetic outflow from the brain. Beta-blockers antagonize the effects of catecholamines at beta-adrenergic receptors in the heart, reducing heart rate and contractility. Alpha-1 adrenergic antagonists block the vasoconstrictive effects of norepinephrine (B1679862) at alpha-1 receptors on vascular smooth muscle.

Table 2: Comparison of Sympatholytic Actions

| Drug Class | Sympatholytic Mechanism | Effect on Sympathetic Activity |

|---|---|---|

| Phthalazine Derivatives (e.g., Hydralazine, inferred for this compound) | No direct sympatholytic action; causes reflex sympathetic activation. bhs.org.au | Increases sympathetic outflow (reflex). |

| Centrally Acting Alpha-2 Agonists | Stimulates central alpha-2 adrenergic receptors, reducing sympathetic outflow. | Decreases sympathetic outflow. |

| Beta-Blockers | Blocks beta-adrenergic receptors in the heart and other tissues. | Decreases effects of sympathetic stimulation. |

| Alpha-1 Adrenergic Antagonists | Blocks alpha-1 adrenergic receptors on vascular smooth muscle. | Blocks vasoconstrictive effects of sympathetic stimulation. |

Mechanistic Comparisons with Other Phthalazine Derivatives

The phthalazine chemical structure is the foundation for a number of pharmacologically active compounds, particularly those with antihypertensive properties. sci-hub.senih.gov A mechanistic comparison of this compound with other phthalazine derivatives, such as Hydralazine and Dihydralazine, reveals both commonalities and potential subtle differences.

Hydralazine and Dihydralazine are both direct-acting vasodilators that preferentially relax arterial smooth muscle. bhs.org.auwikipedia.org Their mechanism is thought to involve the inhibition of calcium release from the sarcoplasmic reticulum within smooth muscle cells. nih.gov Both compounds are also known to undergo metabolic acetylation, a process that can be influenced by a patient's genetic makeup. vulcanchem.com

Given that this compound shares the core phthalazine structure, it is highly probable that its fundamental mechanism of vasodilation aligns with that of Hydralazine and Dihydralazine. sci-hub.se Research into the structure-activity relationships of phthalazine derivatives suggests that modifications to the side chains can influence potency and pharmacokinetic properties. researchgate.netnih.gov Therefore, while the core mechanism of action is likely conserved, the specific hemodynamic profile of this compound may differ from that of its chemical relatives. For instance, a study comparing Oxdralazine, another related compound, with Hydralazine found that Oxdralazine had a more sustained action and produced more prominent reflex sympathetic stimulation. nih.gov

Table 3: Mechanistic Comparison of Phthalazine Derivatives

| Feature | Hydralazine | Dihydralazine | This compound (Inferred) |

|---|---|---|---|

| Primary Mechanism | Direct arterial vasodilator. bhs.org.au | Direct arterial vasodilator. wikipedia.org | Direct arterial vasodilator. |

| Cellular Action | Interferes with intracellular calcium mobilization. drugbank.com | Similar to Hydralazine. nih.gov | Likely similar to Hydralazine. |

| Metabolism | Acetylation is a major pathway. vulcanchem.com | Undergoes metabolic transformation. | Likely undergoes metabolic transformation. |

| Reflex Sympathetic Activation | Present. bhs.org.au | Present. | Likely present. |

Methodological Considerations in Picodralazine Research

In Vitro Methodologies for Receptor Binding and Functional Assays

In the initial stages of drug discovery, in vitro assays are fundamental for determining a compound's interaction with its biological targets. These assays provide crucial data on binding affinity, potency, and the mechanism of action at a molecular level.

Receptor Binding Assays: Receptor binding assays are designed to measure the affinity of a ligand for a specific receptor. frontiersin.orgnih.gov This is typically achieved through competitive binding experiments where the test compound (e.g., Picodralazine) competes with a radiolabeled ligand of known high affinity for the same receptor. frontiersin.org The primary outcomes of these assays are the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that displaces 50% of the specific binding of the radioligand, and the equilibrium dissociation constant (Kd), which indicates the drug's binding affinity. frontiersin.orgnih.gov A lower Kd value signifies a higher binding affinity. frontiersin.org

Functional Assays: Following the determination of binding affinity, functional assays are conducted to assess the biological response elicited by the compound. nih.govconceptlifesciences.com These cell-based assays measure the compound's effect on downstream signaling pathways once it binds to the receptor. fyonibio.com Key parameters derived from functional assays include the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response, and the Emax, which is the maximum response the drug can produce. scireq.com These assays can classify a compound as an agonist, antagonist, or inverse agonist. conceptlifesciences.com For an antihypertensive agent, functional assays might explore its effects on pathways leading to vasodilation or reduction in cardiac output. creative-biolabs.com

Table 1: Illustrative Data from In Vitro Assays This table presents hypothetical data to illustrate the typical output of these assays, as specific data for this compound is not available.

| Compound | Target Receptor | Binding Affinity (Kd) | Functional Potency (EC50/IC50) |

| This compound (Hypothetical) | Receptor X | 50 nM | 120 nM (Antagonist) |

| Reference Drug A | Receptor X | 15 nM | 45 nM (Antagonist) |

| Reference Drug B | Receptor Y | 150 nM | 300 nM (Agonist) |

Ex Vivo Tissue Bath Studies for Organ-Specific Pharmacodynamic Evaluation

Ex vivo tissue bath studies serve as a crucial bridge between in vitro assays and in vivo animal models. scireq.com This methodology involves isolating tissues or organs from an animal and maintaining their viability in a controlled physiological environment. nih.gov For an antihypertensive compound like this compound, the most relevant ex vivo preparations would involve vascular tissues, such as thoracic aorta or mesenteric arteries, to directly assess its vasodilatory properties. reprocell.comresearchgate.net

In a typical setup, rings of an artery are mounted in a tissue bath chamber filled with an oxygenated physiological salt solution at body temperature. nih.gov The tissue is connected to an isometric force transducer to record changes in muscle tension. researchgate.net After an equilibration period, the arterial rings are pre-constricted with an agent like phenylephrine (B352888) to induce a stable contraction. The test compound is then added in increasing concentrations, and the resulting relaxation is measured. researchgate.net This allows for the generation of a concentration-response curve, from which the EC50 and Emax for vasodilation can be calculated. scireq.com This technique provides invaluable data on the direct effect of a drug on vascular smooth muscle tone, independent of systemic neurohormonal influences. scireq.com

Although one source suggests using ex vivo aortic ring assays to screen a theoretical compound like "this compound" for vasodilatory activity, no published studies containing such experimental data for this compound were identified. vulcanchem.com

Preclinical Animal Models for Pharmacodynamic Assessment (e.g., models of hypertension)

To evaluate the systemic antihypertensive effects of this compound, preclinical studies in animal models of hypertension are indispensable. These models allow researchers to assess the drug's efficacy in a complex biological system that mimics human hypertension. slideshare.net

Several well-established rodent models are available:

Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension. researchgate.netnih.gov SHRs develop hypertension spontaneously and exhibit many of the same cardiovascular complications seen in humans, making them an excellent model for testing the efficacy of antihypertensive drugs. nih.govenvigo.com

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model induces hypertension through a combination of uninephrectomy, administration of the mineralocorticoid DOCA, and a high-salt diet, representing a form of volume-dependent hypertension. frontiersin.org

Angiotensin II-Induced Hypertension: In this model, hypertension is induced by continuous infusion of Angiotensin II, which is useful for studying drugs that target the renin-angiotensin system. frontiersin.org

In these models, the primary endpoint is the measurement of blood pressure, typically via telemetry or the tail-cuff method. slideshare.net The pharmacodynamic assessment would involve administering this compound and monitoring the magnitude and duration of blood pressure reduction. One publication mentions that this compound's antihypertensive activity was tested in genetic hypertensive rats, which likely refers to the SHR model, but provides no specific findings. dokumen.pub

Table 2: Representative Data from Preclinical Hypertension Model This table shows example data that would be collected from a study in Spontaneously Hypertensive Rats (SHR). This is for illustrative purposes only.

| Treatment Group | N | Baseline Systolic BP (mmHg) | Post-Dose Systolic BP (mmHg) | Max Reduction (mmHg) |

| Vehicle Control (SHR) | 10 | 195 ± 5 | 193 ± 6 | 2 |

| This compound (10 mg/kg) | 10 | 198 ± 7 | 155 ± 8 | 43 |

| Reference Drug (10 mg/kg) | 10 | 196 ± 6 | 148 ± 5 | 48 |

Advanced Imaging Techniques for Preclinical Drug Distribution and Target Engagement

Advanced imaging techniques are increasingly used in preclinical research to non-invasively visualize and quantify drug distribution and target engagement in a living organism. fda.gov Positron Emission Tomography (PET) is a particularly powerful modality for this purpose. frontiersin.org

To conduct a PET study, the drug of interest (e.g., this compound) would be radiolabeled with a positron-emitting isotope, such as Carbon-11 or Fluorine-18. frontiersin.org This radiotracer is then administered to a preclinical model, and the PET scanner detects the gamma rays produced by positron annihilation, allowing for the dynamic tracking of the drug's location and concentration in various tissues over time. eatris.eu

This methodology can provide critical information on:

Biodistribution: Determining whether the drug reaches its target organs (e.g., heart, blood vessels, kidneys) in sufficient concentrations. cellvax-pharma.com

Target Engagement: By quantifying the displacement of a radiolabeled ligand that binds to the same target, PET can confirm that the drug is engaging its intended receptor in vivo and help determine the dose required to achieve a certain level of receptor occupancy. antarosmedical.com

These studies are crucial for understanding the relationship between pharmacokinetics (drug concentration) and pharmacodynamics (drug effect). pliantrx.com No evidence of advanced imaging studies for this compound drug distribution or target engagement was found in the reviewed literature.

Computational Modeling and Simulation Approaches

Computational techniques are vital in modern drug discovery for predicting molecular interactions and guiding the synthesis and testing of new compounds.

Molecular Docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov The process involves placing the 3D structure of the ligand (this compound) into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. cardiosomatics.runih.gov This technique can rapidly screen potential targets and predict key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.com

Molecular Dynamics (MD) Simulations provide a more dynamic view of the ligand-receptor complex. uinjkt.ac.idaps.org Starting with the docked pose, MD simulations use Newtonian physics to model the movements of every atom in the complex over time. nih.gov This allows researchers to assess the stability of the binding pose and calculate binding free energies more accurately than with docking alone. uinjkt.ac.id

While no published molecular docking or dynamics studies for this compound currently exist, it has been suggested that such studies could be performed against known targets of the related compound, hydralazine, such as hypoxia-inducible factor 1-α, to generate hypotheses about its mechanism of action. vulcanchem.com

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The process involves calculating a set of numerical descriptors for each molecule that quantify its physicochemical properties (e.g., lipophilicity, electronic properties, size). nih.gov A statistical model is then built to relate these descriptors to the experimentally measured activity (e.g., IC50 or EC50). nih.gov

A validated QSAR model can:

Predict the activity of new, unsynthesized molecules.

Identify the key structural features that are most important for activity, guiding the design of more potent compounds.

The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity. No QSAR studies involving this compound were identified in the literature search.

Q & A

Q. What interdisciplinary frameworks enhance the development of this compound-based combination therapies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.